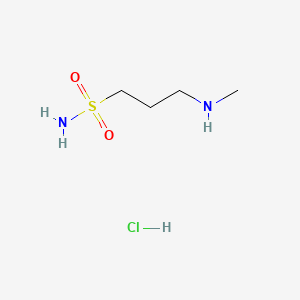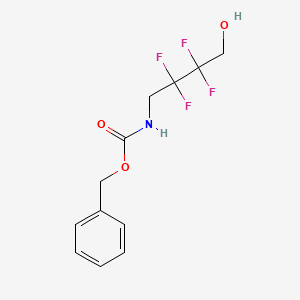
benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate is an organic compound with the molecular formula C12H13F4NO3. This compound is characterized by the presence of a benzyl group, a carbamate group, and a tetrafluorinated hydroxybutyl chain. It is a white solid that is soluble in organic solvents and has moderate solubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 2,2,3,3-tetrafluoro-4-hydroxybutylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Benzyl N-(2,2,3,3-tetrafluoro-4-oxobutyl)carbamate.
Reduction: Benzyl N-(2,2,3,3-tetrafluoro-4-aminobutyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The fluorinated hydroxybutyl chain allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity. The carbamate group can form hydrogen bonds with active site residues, further stabilizing the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the fluorinated hydroxybutyl chain, making it less hydrophobic and less likely to interact with hydrophobic protein pockets.
Benzyl (4-hydroxybutyl)carbamate: Similar structure but without fluorination, resulting in different chemical properties and reactivity.
Uniqueness
Benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate is unique due to its tetrafluorinated hydroxybutyl chain, which imparts distinct chemical and physical properties. This fluorination enhances its hydrophobicity and stability, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C12H13F4NO3 |
|---|---|
Peso molecular |
295.23 g/mol |
Nombre IUPAC |
benzyl N-(2,2,3,3-tetrafluoro-4-hydroxybutyl)carbamate |
InChI |
InChI=1S/C12H13F4NO3/c13-11(14,12(15,16)8-18)7-17-10(19)20-6-9-4-2-1-3-5-9/h1-5,18H,6-8H2,(H,17,19) |
Clave InChI |
DJSCWDMRRPCFCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(C(CO)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)
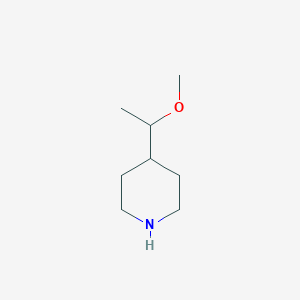

![Tert-butyl (6-bromo-1-methyl-1H-benzo[D]imidazol-2-YL)carbamate](/img/structure/B13489844.png)
![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)

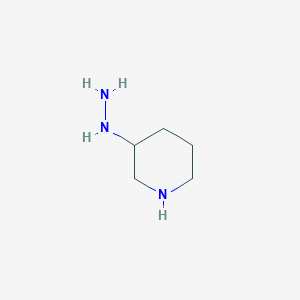
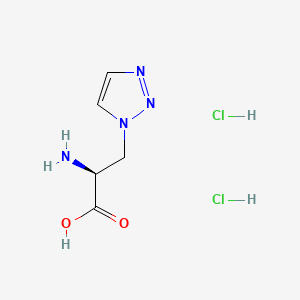
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
